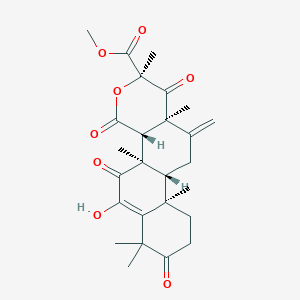

Terretonin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Terretonin A is a natural product found in Mallotus nudiflorus with data available.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Terretonin A exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The compound's mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death .

Cytotoxic Effects

Research indicates that this compound has cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cervical carcinoma cells (KB-3-1). The compound's effectiveness in targeting cancer cells while sparing normal cells highlights its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

Recent studies have identified this compound as a protective agent against sepsis-induced acute lung injury. It modulates key signaling pathways such as SIRT1/Nrf2/NF-κB, reducing inflammation and oxidative stress in lung tissues. This suggests that this compound could be beneficial in treating inflammatory diseases .

Agricultural Applications

Insecticidal Activity

this compound has demonstrated insecticidal properties, making it a candidate for use in pest management. Its ability to disrupt the growth and reproduction of agricultural pests could lead to its incorporation into eco-friendly pesticide formulations .

Plant Growth Promotion

There is emerging evidence that this compound can enhance plant growth by promoting root development and increasing resistance to biotic stressors. This application could be particularly valuable in sustainable agriculture practices aimed at improving crop yields without relying on synthetic fertilizers .

Environmental Applications

Bioremediation Potential

The unique properties of this compound suggest its potential use in bioremediation efforts. Its ability to degrade pollutants and enhance microbial activity in contaminated soils could aid in the restoration of polluted environments .

Table 1: Summary of this compound Applications

Analyse Chemischer Reaktionen

Precursor Incorporation

Terretonin A originates from 3,5-dimethylorsellinic acid (DMOA) , a polyketide-derived precursor, and farnesyl pyrophosphate (FPP) , a terpenoid building block . This mixed polyketide-terpenoid origin is central to its biosynthesis, where cyclase enzymes mediate key skeletal rearrangements.

Key Enzymatic Reactions

The biosynthesis involves three critical enzymes:

-

Trt6 (Cytochrome P450) : Catalyzes three successive oxidations of terrenoid (a precursor) to form an unstable intermediate .

-

Trt14 (Novel isomerase) : Facilitates the D-ring expansion via an intramolecular methoxy rearrangement and hydrolysis, restructuring the polycyclic scaffold .

-

Trt7 (Nonheme iron-dependent dioxygenase) : Completes the pathway by introducing final oxidation steps .

D-Ring Expansion and Methoxy Rearrangement

The D-ring formation is a defining step in terretonin biosynthesis. Trt14 catalyzes a 1,2-methoxy shift , converting a bicyclo[3.3.1]nonane skeleton into a 5,6-fused ring system. This reaction involves sequential ester bond cleavage and reformation, as evidenced by in-crystal enzyme reactions and mutagenesis studies .

Oxidation Steps

Trt6 introduces hydroxyl groups via cytochrome P450-mediated oxidations, while Trt7 performs epoxidation and hydroxylation to finalize the oxygenated structure .

Data Tables

Table 1: Enzymes Involved in this compound Biosynthesis

| Enzyme | Function | Reference |

|---|---|---|

| Trt6 | Catalyzes three successive oxidations of terrenoid | |

| Trt14 | Mediates D-ring expansion via methoxy rearrangement | |

| Trt7 | Performs final oxidation steps |

Table 2: Key Biosynthetic Pathway Steps

Eigenschaften

Molekularformel |

C26H32O8 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate |

InChI |

InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m1/s1 |

InChI-Schlüssel |

GTEJJXOFLPCZGJ-DOFPOEDPSA-N |

SMILES |

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C |

Isomerische SMILES |

C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@H]2CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)C)O)(C)C |

Kanonische SMILES |

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.